molecular formula C9H7NO2 B12846468 7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B12846468
M. Wt: 161.16 g/mol
InChI Key: JMOFKYSPDJWVQT-UHFFFAOYSA-N
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Description

7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring with a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the following steps:

    Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a pyridine derivative under acidic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a halogenated pyridine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the cyclization step and the Sonogashira coupling, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

  • **Organic S

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

InChI

InChI=1S/C9H7NO2/c1-2-7-5-8-9(10-6-7)12-4-3-11-8/h1,5-6H,3-4H2

InChI Key

JMOFKYSPDJWVQT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(N=C1)OCCO2

Origin of Product

United States

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